N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide
Overview
Description
“N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and may have biological activity . The compound also has trifluoromethyl groups (-CF3), which can enhance the compound’s stability, lipophilicity, and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which contributes to the compound’s stability and may influence its interactions with other molecules. The trifluoromethyl groups are electron-withdrawing, which would affect the electron distribution in the molecule and could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the nitro group is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution . The amide group could participate in various reactions, such as hydrolysis or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes . The nitro group could potentially make the compound more explosive .Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be harmful if swallowed, in contact with skin, or if inhaled . It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
Similar compounds have been shown to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideIt should be used only under a chemical fume hood, and inhalation of its vapor should be avoided .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F8N2O3/c16-9-1-2-10(25(27)28)12(17)11(9)13(26)24-8-4-6(14(18,19)20)3-7(5-8)15(21,22)23/h1-5H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENNNLIKPKKVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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